molecular formula C10H8ClNO2 B8756694 4-Cyano-2-ethoxybenzoyl chloride CAS No. 316810-09-0

4-Cyano-2-ethoxybenzoyl chloride

Cat. No. B8756694
Key on ui cas rn: 316810-09-0
M. Wt: 209.63 g/mol
InChI Key: OKPHKYFLLKKTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220769B2

Procedure details

2-Ethoxy-4-cyanobenzoic acid (10 g, 52.3 mmol), prepared as in Preparation 10, and thionyl chloride (50 ml,) were refluxed in CH2Cl2 (80 ml) for 5 h. Solvent was removed under vacuum to leave 10.9 g of an off white solid (52 mmol, yield 99%) that was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:12]=[C:11]([C:13]#[N:14])[CH:10]=[CH:9][C:5]=1[C:6](O)=[O:7])[CH3:2].S(Cl)([Cl:17])=O>C(Cl)Cl>[CH2:1]([O:3][C:4]1[CH:12]=[C:11]([C:13]#[N:14])[CH:10]=[CH:9][C:5]=1[C:6]([Cl:17])=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)O)C=CC(=C1)C#N
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C(=O)Cl)C=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 52 mmol
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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